molecular formula C22H22N2O3 B11684195 (2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide

Cat. No.: B11684195
M. Wt: 362.4 g/mol
InChI Key: BLOKOJXVESURTN-BUHFOSPRSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor, followed by coupling with the enamide backbone.

    Formation of the Phenylhepta-dienyl Group: This group can be synthesized through a series of reactions involving the formation of double bonds and subsequent coupling with the main structure.

Industrial Production Methods

Industrial production of such complex organic compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and phenylhepta-dienyl groups may play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide: Similar structure with a different position of the nitro group.

    (2E)-3-(3-aminophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide: Amino group instead of nitro group.

Uniqueness

    Structural Complexity: The combination of nitrophenyl and phenylhepta-dienyl groups makes it unique.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactions.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(4-phenylhepta-1,6-dien-4-yl)prop-2-enamide

InChI

InChI=1S/C22H22N2O3/c1-3-15-22(16-4-2,19-10-6-5-7-11-19)23-21(25)14-13-18-9-8-12-20(17-18)24(26)27/h3-14,17H,1-2,15-16H2,(H,23,25)/b14-13+

InChI Key

BLOKOJXVESURTN-BUHFOSPRSA-N

Isomeric SMILES

C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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